2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol
Description
2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol is a pyrrole-derived compound featuring a substituted phenyl group with a methylsulfanyl moiety at the para position. The pyrrole ring is substituted at the 1-position with a hydroxethyl chain, contributing to its polar character. Pyrrole derivatives are often synthesized via Paal-Knorr cyclization, as seen in related compounds .
Properties
IUPAC Name |
2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-11-3-8-14(15(11)9-10-16)12-4-6-13(17-2)7-5-12/h3-8,16H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRVBZXDBRHCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCO)C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution Reactions: The phenyl ring with a methylsulfanyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol group can be attached to the pyrrole ring via nucleophilic substitution reactions, using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Substitution: The ethan-1-ol moiety can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Compounds with a methyl group instead of a methylsulfanyl group.
Substitution: Ethers or esters derived from the ethan-1-ol moiety.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research:
Antimicrobial Properties
Research has shown that compounds with similar structures often exhibit antimicrobial activity. For instance, the presence of a methylsulfanyl group can enhance the interaction with microbial enzymes, potentially leading to effective antibacterial and antifungal agents. Studies have indicated that derivatives of pyrrole compounds can show significant antimicrobial effects against various pathogens .
Anticancer Potential
Pyrrole derivatives have been studied for their anticancer properties. The unique structural features of this compound may contribute to inhibiting cancer cell proliferation. Research into similar compounds has demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound could be explored for its potential in cancer therapy .
Neuropharmacological Applications
Given the structural similarities to known neuroactive compounds, there is potential for this compound to influence neurotransmitter systems. Research has indicated that pyrrole derivatives can act on serotonin and dopamine receptors, leading to implications for treating mood disorders and neurodegenerative diseases .
Case Studies
Several studies have focused on the synthesis and evaluation of related pyrrole compounds, providing insights into the potential applications of this compound:
Mechanism of Action
The mechanism of action of 2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s methylsulfanyl group contrasts with fluorinated chains in and carboxylic acid/sodium carboxylate groups in –4. These substitutions influence polarity, bioavailability, and target selectivity.
- Fluorinated analogs () exhibit enhanced hydrophobicity and metabolic stability, whereas the target compound’s hydroxethyl group may improve solubility .
Pharmacological and Biochemical Profiles
Enzyme Inhibition
- COX-1/COX-2 Inhibition: Pyrrole derivatives with ethoxycarbonyl and substituted phenyl groups () show IC₅₀ values in the nanomolar range for COX enzymes, attributed to hydrophobic interactions in the enzyme active site .
Computational Studies
AutoDock Vina () has been widely used to predict binding affinities of pyrrole analogs. For example:
- COX-2 Binding : Ethoxycarbonyl-substituted pyrroles () show docking scores of −9.2 to −11.5 kcal/mol, correlating with experimental IC₅₀ values .
- The target compound’s methylsulfanyl group may enhance π-π stacking with aromatic residues in enzyme pockets, though specific docking data are unavailable.
Biological Activity
The compound 2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol , also known by its CAS number 494850-27-0 , is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C14H17NOS
- Molecular Weight : 247.36 g/mol
- IUPAC Name : 2-(2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-1-yl)ethan-1-ol
- Purity : 97%
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, studies on thiazole and pyrrole derivatives have shown significant antibacterial effects against various pathogens, suggesting that this compound may possess similar properties .
Neuroprotective Effects
Some derivatives of pyrroles have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds may exert their effects through antioxidant mechanisms and modulation of neurotransmitter systems, although specific data on this compound remains sparse .
Case Studies and Research Findings
A review of the literature reveals several relevant studies:
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the methylsulfanyl group is likely to enhance lipophilicity, facilitating better membrane penetration and bioavailability.
Q & A
Basic: What are the most effective synthetic routes for 2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol?
Answer:
The synthesis typically involves cyclocondensation reactions. A common approach is refluxing precursors (e.g., substituted pyrroles and sulfanyl-containing aryl aldehydes) in solvents like xylene or toluene under inert conditions. For example, a method analogous to the synthesis of related pyrrole derivatives involves refluxing with chloranil (a dehydrogenation agent) for 25–30 hours, followed by alkaline workup and recrystallization from methanol . Key parameters include temperature control (80–120°C), stoichiometric ratios (1:1.4 for reactants to chloranil), and purification via column chromatography or recrystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
